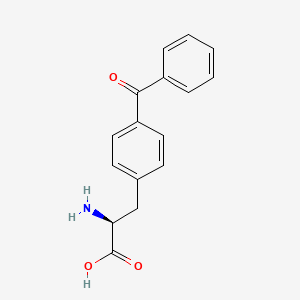

4-Benzoil-L-fenilalanina

Descripción general

Descripción

p-Benzoil-L-fenilalanina es un derivado fotorreactivo del aminoácido L-fenilalanina. Es ampliamente utilizado en la investigación bioquímica debido a su capacidad para formar enlaces covalentes con socios de unión de proteínas al exponerse a la luz ultravioleta. Esta propiedad lo convierte en una herramienta invaluable para estudiar las interacciones proteína-proteína y mapear las estructuras de las proteínas.

Aplicaciones Científicas De Investigación

p-Benzoil-L-fenilalanina tiene numerosas aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de p-Benzoil-L-fenilalanina implica la activación del grupo benzoilo al exponerse a la luz ultravioleta. Esta activación conduce a la formación de una especie altamente reactiva que puede formar enlaces covalentes con moléculas cercanas. Los principales objetivos moleculares son los residuos de proteínas, lo que permite el estudio de las interacciones proteína-proteína y el mapeo de las estructuras de las proteínas .

Safety and Hazards

Direcciones Futuras

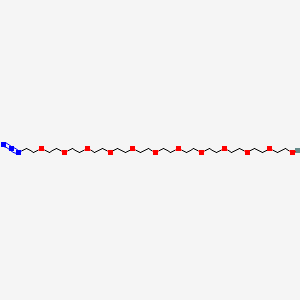

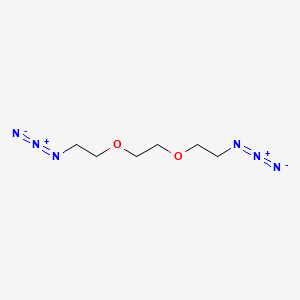

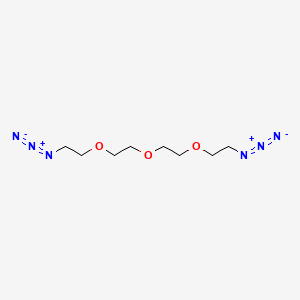

The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield opens up new possibilities . This amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction . A photoaffinity probe could be created by one single amino acid substitution during peptide synthesis . Its small size helps to retain bioactivity .

Análisis Bioquímico

Biochemical Properties

4-Benzoyl-l-phenylalanine interacts with several domains, including the 4-helical bundle, alpha/beta hydrolase fold, and beta sheet . It interacts with residues such as Arg128, Tyr129, Asp130, Gly131, Ser132, Ser133, and Arg134 .

Molecular Mechanism

Its interactions with various residues suggest that it may influence protein structure and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de p-Benzoil-L-fenilalanina generalmente implica la introducción de un grupo benzoilo en la posición para de la molécula de fenilalanina. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:

Síntesis en fase sólida: Este método implica la incorporación de p-Benzoil-L-fenilalanina en péptidos sintéticos utilizando técnicas de fase sólida.

Síntesis en fase de solución: Este método implica la modificación química de la fenilalanina en solución, seguida de la purificación y el aislamiento del producto deseado.

Métodos de producción industrial: La producción industrial de p-Benzoil-L-fenilalanina puede implicar técnicas de síntesis en fase sólida a gran escala, donde el aminoácido se incorpora a péptidos o proteínas utilizando sintetizadores automatizados. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el compuesto sea adecuado para aplicaciones de investigación y comerciales.

Análisis De Reacciones Químicas

Tipos de reacciones: p-Benzoil-L-fenilalanina experimenta varios tipos de reacciones químicas, que incluyen:

Fotoentrecruzamiento: Al exponerse a la luz ultravioleta, el grupo benzoilo forma un enlace covalente con moléculas cercanas, lo que permite el estudio de las interacciones proteína-proteína.

Reacciones de sustitución: El grupo benzoilo se puede sustituir con otros grupos funcionales para crear derivados con diferentes propiedades.

Reactivos y condiciones comunes:

Luz ultravioleta: Se utiliza para activar el grupo benzoilo fotorreactivo para reacciones de entrecruzamiento.

Reactivos químicos: Se pueden utilizar varios reactivos para modificar el grupo benzoilo, incluidos los agentes halogenantes y otros electrófilos.

Productos principales:

Comparación Con Compuestos Similares

p-Benzoil-L-fenilalanina es único debido a sus propiedades fotorreactivas, que lo distinguen de otros derivados de aminoácidos. Compuestos similares incluyen:

p-Azidofenilalanina: Otro aminoácido fotorreactivo utilizado para el etiquetado y el entrecruzamiento de proteínas.

p-Aminofenilalanina: Se utiliza en la síntesis de azidas para estudios fotorreactivos.

Benzofenona: Una molécula fotorreactiva más simple utilizada en diversas aplicaciones químicas.

p-Benzoil-L-fenilalanina destaca por su estabilidad y fotoquímica selectiva, lo que lo convierte en una opción preferida para muchas aplicaciones de investigación .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909021 | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-45-2 | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

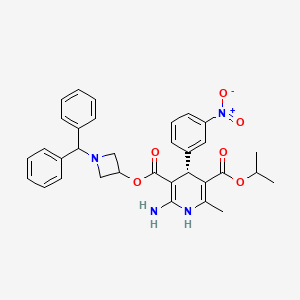

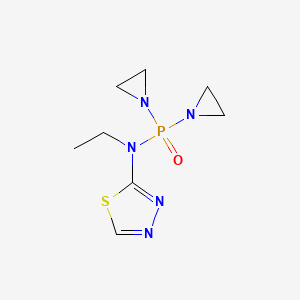

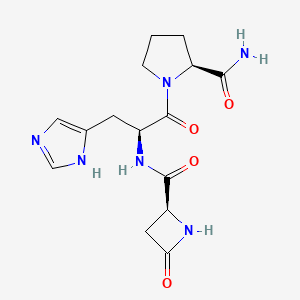

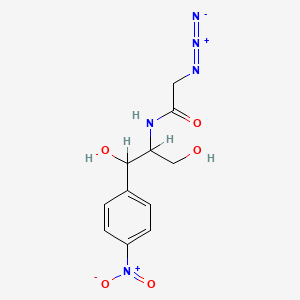

Feasible Synthetic Routes

Q1: What is 4-benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) and why is it useful in research?

A1: 4-Benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) is a photoactivatable amino acid, meaning it can form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a powerful tool for studying protein-protein interactions [, , , ]. By incorporating 4-Benzoyl-L-phenylalanine into proteins or peptides, researchers can “freeze” transient interactions upon UV irradiation, allowing for identification and characterization of binding partners.

Q2: How is 4-Benzoyl-L-phenylalanine incorporated into peptides and proteins?

A2: 4-Benzoyl-L-phenylalanine can be incorporated into peptides during solid-phase peptide synthesis [, ]. For proteins, it can be introduced site-specifically using amber codon suppression technology, where a stop codon (TAG) is replaced with 4-Benzoyl-L-phenylalanine in the presence of an engineered tRNA and tRNA synthetase [, ].

Q3: Can you give some examples of how 4-Benzoyl-L-phenylalanine has been used to study protein interactions?

A3: * Mapping the binding site of α-factor pheromone on its receptor: Researchers used 4-Benzoyl-L-phenylalanine-containing analogs of α-factor to identify the contact region on the G protein-coupled receptor Ste2p in yeast [].* Investigating the histone chaperone complex FACT: 4-Benzoyl-L-phenylalanine was introduced at numerous positions within the FACT complex in yeast, enabling the identification of interacting partners and mapping of interaction surfaces in vivo [].* Probing the interaction between Semaphorin-3A and its inhibitory peptide: Peptides containing 4-Benzoyl-L-phenylalanine were used to pinpoint the specific binding site of the inhibitory peptide on Semaphorin-3A [].

Q4: What are the advantages of using 4-Benzoyl-L-phenylalanine over other photoactivatable crosslinkers?

A5: 4-Benzoyl-L-phenylalanine has several advantages: * High reactivity: It efficiently forms crosslinks upon UV activation [, ].* Specificity: It preferentially reacts with C-H bonds, which are abundant in proteins, increasing the chances of targeted crosslinking [].* Genetic Encodability: It can be site-specifically introduced into proteins in vivo using engineered expression systems [, ].

Q5: What are the limitations of using 4-Benzoyl-L-phenylalanine for studying protein interactions?

A5: Some limitations include:* UV-induced damage: UV irradiation can potentially damage proteins and affect their function.* Crosslinking efficiency: While 4-Benzoyl-L-phenylalanine is reactive, not all photoactivation events lead to successful crosslinking.* Accessibility: The target site for crosslinking needs to be accessible to 4-Benzoyl-L-phenylalanine.

Q6: What analytical techniques are commonly used to study 4-Benzoyl-L-phenylalanine-mediated crosslinking?

A7: Common techniques include:* SDS-PAGE and Western blotting: To visualize crosslinked protein complexes [, ].* Mass spectrometry: To identify crosslinked peptides and map interaction interfaces [, ].* Fluorescence techniques: When combined with fluorescent tags, 4-Benzoyl-L-phenylalanine can be used in fluorescence resonance energy transfer (FRET) studies to analyze protein interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

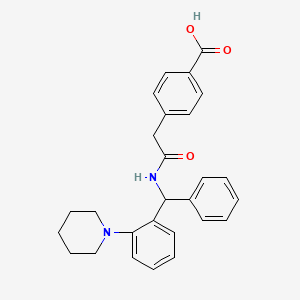

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)

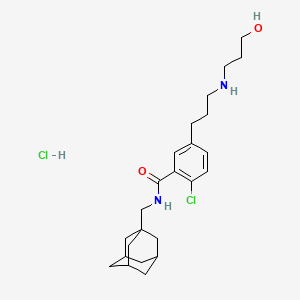

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)